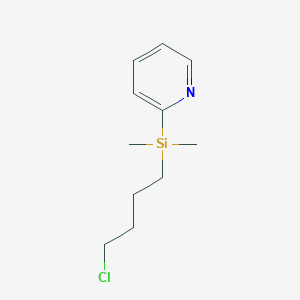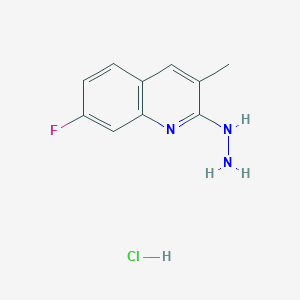
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride is a biochemical compound with the molecular formula C10H10FN3•HCl. It is primarily used in proteomics research and has various applications in scientific research . This compound is known for its unique structure, which includes a fluorine atom, a hydrazino group, and a methyl group attached to a quinoline ring.
Méthodes De Préparation
The synthesis of 7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 7-fluoro-3-methylquinoline with hydrazine hydrate under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydrazino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the reagents and conditions used .
Applications De Recherche Scientifique
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride can be compared with other similar compounds, such as:
7-Fluoro-2-methylquinoline: Lacks the hydrazino group, making it less reactive in certain biochemical applications.
2-Hydrazinoquinoline: Does not have the fluorine and methyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
1171659-05-4 |
|---|---|
Formule moléculaire |
C10H11ClFN3 |
Poids moléculaire |
227.66 g/mol |
Nom IUPAC |
(7-fluoro-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |
Clé InChI |
PQFROJICMYIPPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2)F)N=C1NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



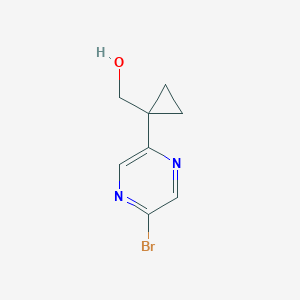

![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)

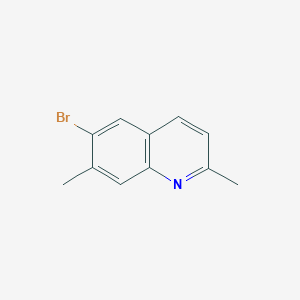
![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
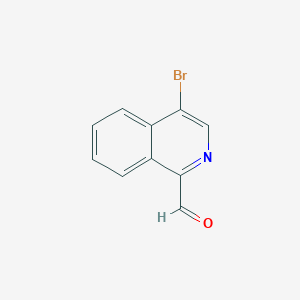
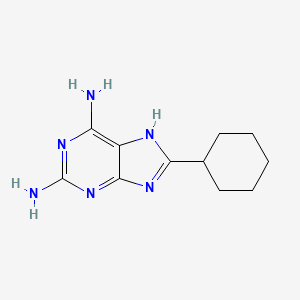



![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)
